4-(Benzyloxy)-4'-methylbiphenyl
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Overview
Description
4-(Benzyloxy)-4’-methylbiphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a benzyloxy group attached to one ring and a methyl group attached to the other
Mechanism of Action
Target of Action
The primary target of 4-(Benzyloxy)-4’-methylbiphenyl, also known as Monobenzone , is the melanocytes in the skin . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes .
Mode of Action
Monobenzone interacts with its target, the melanocytes, by increasing the excretion of melanin . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation .
Biochemical Pathways
The biochemical pathway affected by Monobenzone is the melanin synthesis pathway . By increasing the excretion of melanin from the melanocytes, Monobenzone disrupts the normal balance of melanin production and distribution in the skin .
Pharmacokinetics
It is known that monobenzone is applied topically and is practically insoluble in water .
Result of Action
The result of Monobenzone’s action is a depigmenting effect on the skin . This can lead to a permanent loss of skin color, a condition known as vitiligo . This effect is used medically to treat vitiligo by depigmenting the normal skin surrounding vitiliginous lesions .
Action Environment
The action, efficacy, and stability of Monobenzone can be influenced by various environmental factors. For example, light exposure can reduce the depigmenting effect of the drug . Furthermore, the pH level of the skin can also affect the drug’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-4’-methylbiphenyl typically involves the following steps:
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Suzuki-Miyaura Coupling Reaction: : This is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. For example, 4-bromotoluene can be coupled with 4-benzyloxyphenylboronic acid under these conditions to yield 4-(Benzyloxy)-4’-methylbiphenyl .
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Friedel-Crafts Alkylation: : Another method involves the alkylation of biphenyl with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method can be used to introduce the benzyloxy group onto the biphenyl core .
Industrial Production Methods
Industrial production of 4-(Benzyloxy)-4’-methylbiphenyl may involve large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-4’-methylbiphenyl can undergo various chemical reactions, including:
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Oxidation: : The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as zinc or tin in dilute mineral acid .
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Substitution: For example, nitration can introduce a nitro group, while halogenation can introduce halogens .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Zinc, tin, dilute mineral acid
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
4-(Benzyloxy)-4’-methylbiphenyl has several applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
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Biology: : The compound can be used in studies involving the interaction of aromatic compounds with biological systems. Its structural features allow it to mimic certain biological molecules .
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Medicine: : Research into potential pharmaceutical applications may involve this compound as a lead compound or intermediate in drug development .
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Industry: : It can be used in the production of specialty chemicals and materials, including polymers and advanced materials .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzyl chloride: This compound has a similar structure but with a chloride substituent instead of a methyl group.
4-(Trifluoromethyl)phenylboronic acid: This compound has a trifluoromethyl group instead of a benzyloxy group.
Uniqueness
4-(Benzyloxy)-4’-methylbiphenyl is unique due to the presence of both a benzyloxy group and a methyl group on the biphenyl core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-methyl-4-(4-phenylmethoxyphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c1-16-7-9-18(10-8-16)19-11-13-20(14-12-19)21-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGHZUIDZJHDCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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